N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by the CAS number 958961-49-4, features a unique structural framework that combines a thieno[3,4-c]pyrazole core with a thiophene-2-carboxamide moiety. Its molecular formula is , and it has a molecular weight of approximately 409.50 g/mol. The compound is primarily researched for its biological activities and potential therapeutic applications.
This compound falls under the category of thienopyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The structure can be classified as a heterocyclic compound due to the presence of sulfur and nitrogen atoms within its rings. It is often synthesized for research purposes in pharmaceutical development.
The synthesis of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide typically involves several key steps:
The molecular structure of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide can be represented using various structural notations:
O=S1Cc2c(C1)c(n(n2)c1ccc(cc1)C)NC(=O)c1ccc(cc1)OC(C)C
This notation provides insight into how atoms are connected in the molecule. The compound exhibits a complex arrangement of rings that contribute to its chemical properties and biological activity.
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide can participate in various chemical reactions:
The mechanism of action for N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific biological targets such as enzymes or receptors. The compound may exert its effects by:
The exact pathways and interactions depend on the specific biological context in which this compound is utilized.
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide exhibits several notable physical and chemical properties:
The unique structural characteristics of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide make it a promising candidate for various scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: